molecular formula C19H21N3O3S B12565824 Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B12565824
M. Wt: 371.5 g/mol
InChI Key: KDRPKYXHGYJOCR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the tert-butyl group and the ethyl ester functionality adds to its chemical diversity and potential reactivity.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-5-25-18(24)15-13-10-26-16(20)14(13)17(23)22(21-15)12-8-6-11(7-9-12)19(2,3)4/h6-10H,5,20H2,1-4H3

InChI Key

KDRPKYXHGYJOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 5-amino-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Uniqueness

The presence of the tert-butyl group in Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate distinguishes it from similar compounds

Biological Activity

Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. Its unique structure, characterized by a thieno[3,4-d]pyridazine core, an amino group, and a tert-butyl phenyl substituent, has attracted attention for potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

  • Molecular Formula : C16H18N3O4S
  • Molecular Weight : 370.39 g/mol
  • CAS Number : 123542-47-2

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Receptor Interaction : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.
  • Gene Expression Modulation : The compound can influence gene expression related to inflammation and cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity correlates with its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Comparative Analysis

To understand the unique properties of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityNotes
This compoundTert-butyl groupAnticancer & AntimicrobialHigh potency against specific cancer cell lines
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazineChlorophenyl groupModerate antibacterialLess effective in anticancer assays
Ethyl 5-amino-3-(4-methylphenyl)-4-oxo-thieno[3,4-d]pyridazineMethyl groupAntimicrobial onlyLimited anticancer activity

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine was tested on MCF7 (breast cancer) cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM over 48 hours. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway.

Case Study 2: Antimicrobial Effectiveness

A study assessing the antimicrobial properties of this compound found that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to interference with bacterial protein synthesis and disruption of membrane integrity.

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